Cas no 77-15-6 (Ethyl 1-methyl-4-phenylazepane-4-carboxylate)

Ethyl 1-methyl-4-phenylazepane-4-carboxylate is a synthetic organic compound featuring a seven-membered azepane ring substituted with a phenyl group and an ester moiety at the 4-position. Its structural framework makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The ester functionality enhances its reactivity, facilitating further derivatization, while the phenyl and methyl substitutions contribute to its steric and electronic properties. This compound is of interest in medicinal chemistry for its potential as a scaffold in the synthesis of novel therapeutic agents. Its well-defined structure ensures consistent performance in synthetic applications.
Ethyl 1-methyl-4-phenylazepane-4-carboxylate structure
77-15-6 structure
Product Name:Ethyl 1-methyl-4-phenylazepane-4-carboxylate
CAS No:77-15-6
MF:C16H23NO2
MW:261.35932469368
CID:564291
PubChem ID:6469
Update Time:2025-10-29

Ethyl 1-methyl-4-phenylazepane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-methyl-4-phenylazepane-4-carboxylate
    • 1H-Azepine-4-carboxylicacid, hexahydro-1-methyl-4-phenyl-, ethyl ester
    • (+-)-1-methyl-4-phenyl-hexahydro-azepine-4-carboxylic acid ethyl ester
    • 1-Methyl-4-phenyl-hexahydro-azepin-4-carbonsaeure-aethylester
    • Aethoheptazin
    • ETHOHEPTAZINE
    • Ethoheptazine [BAN]
    • Ethoheptazinum [INN-Latin]
    • Ethyl heptazine
    • Etoheptazina [INN-Spanish]
    • Zactane
    • Ethoheptazinum
    • ETHOHEPTAZINE [INN]
    • Q5404408
    • 1H-Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester
    • DB08988
    • UNII-3A4G3A848U
    • Aethoheptazin;Ethyl heptazine;Wy 401
    • 1-Methyl-4-carbethoxy-4-phenylhexamethyleneimine
    • DTXSID7023017
    • 4-ETHOXYCARBONYL-1-METHYL-4-PHENYL-HEXAHYDRO-1H-AZEPINE
    • 1-Methyl-4-carbethoxy-4-phenylhexamethylenimine
    • 3A4G3A848U
    • Ethyl 1-methyl-4-phenyl-4-azepanecarboxylate #
    • ETHOHEPTAZINE [MI]
    • ETHOHEPTAZINE [VANDF]
    • 77-15-6
    • ETHOHEPTAZINE [HSDB]
    • CHEBI:135074
    • Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester
    • WGJHHMKQBWSQIY-UHFFFAOYSA-N
    • CHEMBL170797
    • EINECS 201-007-3
    • Ethoheptazine [INN:BAN]
    • Hexahydro-1-methyl-4-phenyl-4-azepinecarboxylic acid ethyl ester
    • Etoheptazina
    • WY 401
    • AKOS016010413
    • EN300-18562833
    • BRN 0088192
    • NCGC00183870-01
    • 4-Carbethoxy-1-methyl-4-phenylhexamethylenimine
    • Ethyl hexahydro-1-methyl-4-phenyl-1H-azepine-4-carboxylate
    • 4-22-00-01044 (Beilstein Handbook Reference)
    • ETHOHEPTAZINE [WHO-DD]
    • Ethyl hexahydro-1-methyl-4-phenyl-azepine-4-carboxylate
    • SCHEMBL24581
    • 4-Carbethoxy-1-methyl-4-phenylazacycloheptane
    • HSDB 3326
    • Inchi: 1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3
    • InChI Key: WGJHHMKQBWSQIY-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(C2C=CC=CC=2)CCN(C)CCC1)=O

Computed Properties

  • Exact Mass: 261.17300
  • Monoisotopic Mass: 261.172879
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: d426 1.038
  • Melting Point: 25°C
  • Boiling Point: bp1 133-134°; bp0.5 127-129°; bp0.3 128-130°
  • Flash Point: 114.4 ℃
  • Refractive Index: nD26 1.5210; nD28 1.5220
  • PSA: 29.54000
  • LogP: 2.54110

Ethyl 1-methyl-4-phenylazepane-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18562833-0.05g
ethyl 1-methyl-4-phenylazepane-4-carboxylate
77-15-6
0.05g
$2755.0 2023-09-18

Additional information on Ethyl 1-methyl-4-phenylazepane-4-carboxylate

Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6): An Overview of Its Chemical Properties and Applications

Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of Ethyl 1-methyl-4-phenylazepane-4-carboxylate.

Chemical Structure and Properties: The molecular formula of Ethyl 1-methyl-4-phenylazepane-4-carboxylate is C16H21N2O2, with a molecular weight of approximately 275.35 g/mol. The compound features a seven-membered azepane ring, a phenyl group, and an ester functional group. These structural elements contribute to its unique chemical properties, including solubility, stability, and reactivity. The presence of the azepane ring and the phenyl group imparts rigidity to the molecule, which can influence its biological activity.

Synthesis Methods: The synthesis of Ethyl 1-methyl-4-phenylazepane-4-carboxylate can be achieved through various routes, each with its own advantages and challenges. One common method involves the condensation of 4-aminoacetophenone with ethyl acrylate in the presence of a suitable catalyst, followed by N-methylation to form the desired product. Another approach involves the ring-closure of a linear precursor through a nucleophilic substitution reaction. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of microwave-assisted synthesis and catalysts that minimize by-product formation.

Biological Activity: Ethyl 1-methyl-4-phenylazepane-4-carboxylate has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that compounds with similar structures exhibit potent binding affinity to various receptors, including serotonin (5-HT) receptors and dopamine receptors. These interactions can modulate neurotransmitter levels and signaling pathways, making them attractive candidates for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.

Clinical Applications: While Ethyl 1-methyl-4-phenylazepane-4-carboxylate itself may not be directly used as a drug, its structural analogs have shown promise in preclinical studies. For instance, derivatives of this compound have been evaluated for their efficacy in animal models of depression and anxiety disorders. These studies have demonstrated significant improvements in behavioral outcomes, suggesting that further research is warranted to explore their therapeutic potential.

Current Research Trends: The ongoing research on Ethyl 1-methyl-4-phenylazepane-4-carboxylate and related compounds is focused on optimizing their pharmacological properties and reducing potential side effects. One area of interest is the development of prodrugs that can enhance bioavailability and target specific tissues or organs. Additionally, computational methods such as molecular docking and virtual screening are being employed to identify novel scaffolds with improved potency and selectivity.

Safety Considerations: As with any chemical compound used in pharmaceutical research, safety is a paramount concern. Studies on the toxicity and pharmacokinetics of Ethyl 1-methyl-4-phenylazepane-4-carboxylate are essential to ensure its safe use in preclinical and clinical settings. Current data suggest that this compound exhibits low toxicity at therapeutic concentrations, but further investigations are needed to fully understand its safety profile.

Conclusion: In summary, Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel therapeutic agents targeting CNS disorders. Ongoing research efforts aim to optimize its properties and explore its full potential in clinical settings.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd